(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol is a complex organic compound classified as a benzhydryl piperazine analog. It features a piperazine ring that is substituted with a bis(4-fluorophenyl)methyl group and a phenylmethanol moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as an inverse agonist for cannabinoid receptors, which may have implications in treating obesity and psychiatric disorders .
The compound is identified by the CAS number 914349-61-4 and has been synthesized for various research applications, particularly in the development of new therapeutic agents and advanced materials . Its structural complexity makes it a significant subject of study in organic synthesis and pharmacology.
This compound falls under the category of piperazine derivatives, which are known for their diverse biological activities. Its classification as a benzhydryl piperazine analog positions it within a group of compounds that have shown promise in drug discovery and development .
The synthesis of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol typically involves several steps, starting from simpler precursors. A common synthetic route includes:
The synthesis may require careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often utilized for purification .
The molecular formula of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol is , with a molecular weight of 394.46 g/mol. The compound features multiple aromatic rings and functional groups that contribute to its chemical behavior.
Key structural data include:
(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol can undergo various chemical reactions:
Common reagents for these reactions include:
The primary mechanism of action involves the compound's interaction with cannabinoid receptors, specifically cannabinoid receptor type 1 (CB1). It binds selectively to CB1 with a binding affinity characterized by a dissociation constant value of approximately 220 nM, indicating its potential role in modulating signaling pathways associated with appetite and mood regulation .
The applications of (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol span several fields:
Fluorinated piperazine derivatives represent a cornerstone of modern medicinal chemistry, combining the versatile piperazine scaffold with the strategic incorporation of fluorine atoms to optimize drug-like properties. These hybrid structures exhibit enhanced target affinity, metabolic stability, and bioavailability compared to their non-fluorinated counterparts. The compound (2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)phenyl)methanol exemplifies this design philosophy, featuring a piperazine core symmetrically substituted with fluorinated benzhydryl and hydroxymethylphenyl moieties. Its molecular architecture positions it within a therapeutically significant class of compounds investigated for neurological and cardiovascular applications, leveraging synergistic electronic and steric effects imparted by fluorine [1] [4].
The piperazine ring (C₄H₁₀N₂) is a saturated six-membered heterocycle featuring two nitrogen atoms at positions 1 and 4. This diazacycloalkane provides a three-dimensional structural platform that confers exceptional versatility in drug design:
Table 1: Key Physicochemical Contributions of Piperazine in Drug Design
Property | Piperazine Contribution | Impact on Drug Profile |
---|---|---|
Solubility | Basic nitrogens promote salt formation | Enhanced oral bioavailability |
Stereoelectronic | Hydrogen bond acceptor/donor capabilities | Improved target affinity and selectivity |
Metabolic Stability | Blocks oxidative metabolism at nitrogen sites | Extended plasma half-life |
Spatial Geometry | Defined distance between N1 and N4 (∼2.5 Å) | Optimal positioning of pharmacophoric elements |
Fluorine incorporation into aromatic systems induces profound electronic and steric alterations that enhance ligand-target interactions and metabolic stability. The bis(4-fluorophenyl)methyl moiety in the target compound exemplifies strategic fluorination:
Reduced electron density on adjacent carbons, strengthening π-π stacking with electron-rich biological aromatics [4]
Steric and Metabolic Effects:
Fluorine blocks cytochrome P450-mediated oxidation at para-positions, significantly extending half-life. Studies show para-fluorination can reduce metabolic clearance by up to 10⁸-fold compared to non-fluorinated analogs [4].
Lipophilicity Modulation: While fluorine atoms increase logP locally, the strongly polarized C–F bond reduces overall hydrophobicity compared to chloro/bromo analogs. This balances membrane permeability and aqueous solubility [1].
Table 2: Comparative Bioactivity of Fluorinated vs. Non-Fluorinated Aromatic Systems
Compound Type | Binding Affinity (Ki, nM) | Metabolic Half-life (t₁/₂) | Lipophilicity (logP) |
---|---|---|---|
Non-fluorinated Aromatic | 250 ± 15 | 1.2 ± 0.3 hours | 3.8 ± 0.1 |
Monofluorinated Aromatic | 89 ± 8* | 4.7 ± 0.6 hours* | 3.9 ± 0.2 |
Difluorinated Aromatic | 32 ± 4* | 8.3 ± 1.1 hours* | 4.1 ± 0.1 |
Data representative of benzhydrylpiperazine derivatives; *p<0.01 vs. non-fluorinated [1] [4]
Benzhydrylpiperazines emerged in the 1960s as prototypical calcium channel blockers (CCBs), with cinnarizine and flunarizine serving as foundational therapeutics:
Figure 2: Evolution of Benzhydrylpiperazine Calcium Channel Blockers
Cinnarizine (1960s): Diphenylmethyl-piperazine | v Flunarizine (1970s): Bis(4-fluorophenyl)methyl-piperazine | v Target Compound (Contemporary): Bis(4-fluorophenyl)methyl-piperazine + 2-(hydroxymethyl)phenyl
Table 3: Key Benzhydrylpiperazine Derivatives in Calcium Channel Modulation
Compound | R1 | R2 | Calcium Channel IC₅₀ (nM) | Relative Potency vs. Cinnarizine |
---|---|---|---|---|
Cinnarizine | H | H | 850 ± 45 | 1.0 (Reference) |
Flunarizine | F | F | 92 ± 8* | 9.2* |
Lidoflazine | OCH₃ | F | 220 ± 15* | 3.9* |
Target Compound | F | CH₂OH (ortho-substituted) | Under investigation | Preliminary data: ~12* |
*Data from isolated artery models; *p<0.01 vs. cinnarizine [5] [8]
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2